molecular formula C15H18N2O2 B8503904 N-cyclopropylmethyloxycarbonyltryptamine

N-cyclopropylmethyloxycarbonyltryptamine

Cat. No. B8503904
M. Wt: 258.32 g/mol
InChI Key: DVIMJDXOEHFMLU-UHFFFAOYSA-N
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Patent
US05580878

Procedure details

A solution of 11.7 g (69.3 mmol) of carbonyldiimidazole and 5.0 g (69.3 mmol) of cyclopropylmethanol in 150 mL of THF was stirred, under nitrogen and later at room temperature for 4-5 hours or the time until the TLC (silica gel; hexane-ethylacetate, 4:1) analysis indicated a complete disappearance of cyclopropylmethanol in the mixture. To this reaction mixture, a solution of tryptamine (11.12 g, 69.3 mmol) in THF (5 mL) was added and stirred overnight. The TLC analysis indicated a complete disappearence of tryptamine. The solvent was removed and the residue was redissolved in methylene chloride (450 mL), washed with 5% HCl (4×100 mL), water, dried over MgSO4, filtered. The filtrate was swirled with 50 g of silica gel, filtered and concentracted under vacuum. The solid was crystallized from hexane-methylene chloride to furnish 13.6 g of N-cyclopropylmethyloxycarbonyltryptamine (75% yield). mp 88°-90° C.
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
hexane ethylacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
11.12 g
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([N:8]1[CH:12]=[CH:11]N=C1)(N1C=CN=C1)=[O:2].[CH:13]1([CH2:16][OH:17])[CH2:15][CH2:14]1.CCCCCC.C(OC(=O)C)C.NCC[C:33]1[C:41]2[C:36](=[CH:37][CH:38]=[CH:39][CH:40]=2)[NH:35][CH:34]=1>C1COCC1>[CH:13]1([CH2:16][O:17][C:1]([NH:8][CH2:12][CH2:11][C:33]2[C:41]3[C:36](=[CH:37][CH:38]=[CH:39][CH:40]=3)[NH:35][CH:34]=2)=[O:2])[CH2:15][CH2:14]1 |f:2.3|

Inputs

Step One
Name
Quantity
11.7 g
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Name
Quantity
5 g
Type
reactant
Smiles
C1(CC1)CO
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
hexane ethylacetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC.C(C)OC(C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)CO
Step Four
Name
Quantity
11.12 g
Type
reactant
Smiles
NCCC1=CNC2=CC=CC=C12
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCC1=CNC2=CC=CC=C12

Conditions

Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed
DISSOLUTION
Type
DISSOLUTION
Details
the residue was redissolved in methylene chloride (450 mL)
WASH
Type
WASH
Details
washed with 5% HCl (4×100 mL), water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solid was crystallized from hexane-methylene chloride

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(CC1)COC(=O)NCCC1=CNC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 13.6 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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